molecular formula C9H10Cl2O2 B6261215 3-(3,4-dichlorophenoxy)propan-1-ol CAS No. 81785-47-9

3-(3,4-dichlorophenoxy)propan-1-ol

Cat. No.: B6261215
CAS No.: 81785-47-9
M. Wt: 221.1
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Description

3-(3,4-Dichlorophenoxy)propan-1-ol is a chlorinated aromatic alcohol with the molecular formula C₉H₁₀Cl₂O₂ (estimated molar mass: 222.09 g/mol). Structurally, it features a propan-1-ol backbone substituted with a 3,4-dichlorophenoxy group. Chlorinated phenoxy alcohols are commonly explored in pharmaceuticals, agrochemicals, and fine chemicals due to their lipophilicity and reactivity .

Properties

CAS No.

81785-47-9

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The base deprotonates 3,4-dichlorophenol, generating a phenoxide ion that attacks the electrophilic carbon of 3-bromopropan-1-ol in an SN2 mechanism. Optimal conditions include:

  • Molar ratio : 1:1.2 (3,4-dichlorophenol to 3-bromopropan-1-ol) to ensure complete conversion of the phenol.

  • Temperature : 80–100°C, balancing reaction rate and side-product formation.

  • Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance nucleophilicity.

Table 1 : Optimization Parameters for Williamson Synthesis

ParameterOptimal RangeImpact on Yield
Base Concentration1.5–2.0 eq NaOHMaximizes phenoxide formation
Reaction Time4–6 hoursReduces hydrolysis of bromopropanol
Solvent Polarityε > 20 (e.g., DMF)Accelerates SN2 kinetics

Yield and Scalability

Benchmark studies report yields of 78–85% under industrial-scale conditions. Pilot-scale trials using continuous flow reactors achieved 89% yield by minimizing thermal degradation. Key challenges include the hydrolysis of 3-bromopropan-1-ol to 1,3-propanediol, which is mitigated by controlled water exclusion.

Alternative Alkylation Strategies

Transesterification Approaches

Though less common, transesterification between 3,4-dichlorophenyl acetate and 1,3-propanediol has been explored. This method faces limitations due to the instability of phenolic esters under basic conditions, leading to yields below 50%.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water systems remove unreacted phenol and salts.

  • Column Chromatography : Silica gel eluted with hexane:ethyl acetate (3:1) achieves >95% purity.

Analytical Validation

  • NMR Spectroscopy : ¹H-NMR signals at δ 4.05–4.15 ppm (m, 2H, –OCH2–) and δ 1.80–1.90 ppm (m, 2H, –CH2OH) confirm structure.

  • Mass Spectrometry : ESI-MS m/z 221.08 [M+H]⁺ aligns with the molecular formula C9H10Cl2O2 .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-dichlorophenoxy)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,4-dichlorophenoxy)propan-1-ol with four analogs from the evidence, focusing on molecular properties, applications, and safety considerations.

3-(4-Chlorophenoxy)propan-1-ol

  • Molecular Formula : C₉H₁₁ClO₂
  • Molar Mass : 186.64 g/mol
  • LogP : 2.10 (indicating moderate lipophilicity)
  • Applications : Used in medicinal chemistry (e.g., as intermediates in β-blocker synthesis) and referenced in patents (e.g., Dorwald et al., 2004) .
  • Key Difference: The mono-chloro substitution reduces lipophilicity and molecular weight compared to the dichloro derivative. This may lower bioavailability but improve solubility in aqueous systems.

3-(3,4-Dimethoxyphenyl)propan-1-ol

  • Molecular Formula : C₁₁H₁₆O₃
  • Molar Mass : 196.24 g/mol
  • Applications: Utilized as a pharmaceutical intermediate and fine chemical.
  • Key Difference : Methoxy substituents reduce electrophilicity and toxicity relative to chlorine, making this compound preferable in certain drug formulations.

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Molecular Formula: C₈H₁₉NO
  • Molar Mass : 159.27 g/mol
  • Physical Properties : Liquid at room temperature (density: 0.875 g/cm³, flash point: 73.9°C) .
  • Key Difference: The diethylamino group introduces basicity, altering solubility and reactivity compared to neutral chlorinated phenols.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Applications : Regulated in fragrances under IFRA standards, with usage limits based on safety assessments .
  • Key Difference : The toluyl group enhances volatility and aromaticity, favoring applications in perfumery over industrial or pharmaceutical uses.

Implications of Substituent Effects

  • Chlorine vs. Methoxy : Dichloro substitution increases lipophilicity (predicted LogP > 3.0) and oxidative stability compared to methoxy analogs, but may elevate toxicity risks .
  • Amino vs. Phenoxy Groups: Amino derivatives exhibit higher volatility and basicity, requiring specialized handling, whereas phenoxy alcohols are more thermally stable .
  • Regulatory Trends : Chlorinated compounds face stricter safety evaluations, as seen in IFRA standards for structurally related fragrance ingredients .

Q & A

Q. What protocols ensure safe handling of 3-(3,4-dichlorophenoxy)propan-1-ol in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for chlorinated compounds: use fume hoods, nitrile gloves, and PPE. Store under nitrogen to prevent oxidation. Dispose of waste via EPA-approved incineration (≥1200°C). Monitor airborne exposure with GC-ECD (detection limit: 0.1 ppm) .

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